Structural Uniqueness vs. In-Class Nipecotic Acid GABA Uptake Inhibitors
This compound is the only known nipecotic acid derivative bearing a 4-methoxyindole attached via a propanoyl linker. Standard GAT1 inhibitors such as tiagabine and DDPM-2571 use diarylalkenyl or alkynyl spacer chemistry . The 4-methoxyindole-propanoyl motif introduces a distinct hydrogen-bond acceptor and steric profile that has not been explored in published GAT1 SAR, representing a potential novel chemotype for probing GABA transporter subtypes .
| Evidence Dimension | Chemical scaffold uniqueness |
|---|---|
| Target Compound Data | 4-methoxyindole-propanoyl-piperidine-3-carboxylic acid scaffold present |
| Comparator Or Baseline | Tiagabine (diarylalkenyl-nipecotic acid); DDPM-2571 (alkynyl-nipecotic acid) |
| Quantified Difference | Not applicable (qualitative structural comparison) |
| Conditions | 2D chemical structure comparison |
Why This Matters
For medicinal chemistry groups exploring novel GABA uptake inhibitor chemotypes, this compound offers an untested scaffold not disclosed in major nipecotic acid SAR literature.
- [1] Kowalczyk P, Salat K, Höfner GC, et al. Synthesis and biological evaluation of nipecotic acid and guvacine derived 1,3-disubstituted allenes as inhibitors of murine GABA transporter mGAT1. ChemMedChem. 2019;14(12):1177-1189. View Source
- [2] CIRS Group. GCIS Database Detail: 1-[3-(4-methoxy-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid (CAS 1219561-92-8). Retrieved from hgt.cirs-group.com. View Source
